2-Hydroxyethyl nicotinate

Overview

Description

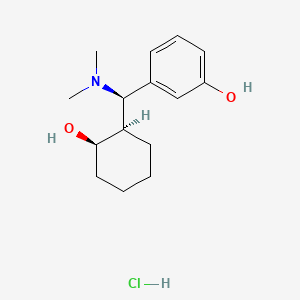

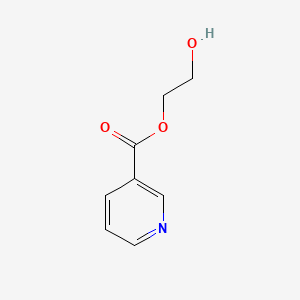

2-Hydroxyethyl nicotinate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity of Nicotinic Acid and Derivatives : Nicotinic acid and its derivatives, including 2-Hydroxyethyl nicotinate, show varied photoreactivity based on the solvent and solution acidity. They undergo photo-hydroxylation in aqueous solutions and photo-ethylation in ethanol solutions. This characteristic is significant for understanding their behavior under different environmental conditions and could have implications in photodynamic therapy and photochemistry research (Takeuchi et al., 1974).

Binding and Hydrolysis by Human Serum Albumin : Research on nicotinate esters, including this compound, has shown how they bind to and are hydrolyzed by human serum albumin. Understanding this interaction is crucial for drug delivery systems and pharmacokinetics, as it impacts the distribution and metabolism of the compounds in the body (Steiner et al., 1992).

Retinoprotective Effects : A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, showed promising results in improving retinal microcirculation and resistance to ischemia. This suggests potential applications in ophthalmology, particularly in treating conditions related to retinal health (Peresypkina et al., 2020).

Application in Nicotinate Synthesis : The removal of auxiliaries such as 2-oxazolidinone and 2-hydroxyethylamine in the synthesis of planar-chiral nicotinate was demonstrated to be effective in a methoxide–carbonate system. This has implications in synthetic organic chemistry, particularly in the efficient synthesis of chiral compounds (Kanomata et al., 2003).

Encapsulation in Electrospun Fibers for Drug Delivery : Research has shown the successful encapsulation of nicotinamide, a derivative of nicotinic acid, into electrospun fibers. This method can control the release of the compound and has potential applications in topical drug delivery systems for skin disorders (Nada et al., 2016).

Stability and Decomposition in Aqueous Solution : The stability and decomposition mechanism of N-(2-hydroxyethyl) nicotinamide nitrate (ester) in aqueous solutions were studied, revealing important information about the stability and shelf-life of pharmaceutical formulations containing this compound (Nagai et al., 1984).

Role in Nicotinate Fermentation : Structural and kinetic properties of a beta-hydroxyacid dehydrogenase involved in nicotinate fermentation were studied. This enzyme is part of the anaerobic nicotinate fermentation pathway and its understanding is relevant for biotechnological applications in energy production and waste treatment (Reitz et al., 2008).

Mechanism of Action

Target of Action

Etofibrate 2-Hydroxymethylnicotinate, also known as 2-Hydroxyethyl Nicotinate, is a fibrate produced by the combination of clofibrate ester linked to niacin

Mode of Action

It is known that the compound is a derivative of niacin, which is a coenzyme for many proteins involved in tissue respiration . The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP .

Biochemical Pathways

It is known that niacin, a component of this compound, plays a crucial role in various biochemical pathways, including those involved in tissue respiration .

Pharmacokinetics

It is known that the components of this compound, clofibrate and niacin, separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Result of Action

It is known that niacin, a component of this compound, influences cell metabolism through the nucleotides nad and nadp, which could potentially lead to an increase in glucose metabolism and energy gain .

Action Environment

It is known that environmental factors can play a significant role in the pharmacokinetics of drugs .

Properties

IUPAC Name |

2-hydroxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRNSLAFWRKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189697 | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3612-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)

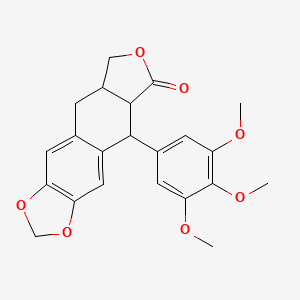

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)